

PIKfyve-IN-2: A Technical Guide to its Function and Mechanism of Action

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Compound of Interest					
Compound Name:	PIKfyve-IN-2				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, or phosphoinositide kinase, FYVE-type zinc finger containing, is a pivotal lipid kinase that plays a crucial role in regulating cellular processes through the phosphorylation of phosphoinositides.[1] It primarily synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from phosphatidylinositol 3-phosphate (PI(3)P) and is also involved in the production of phosphatidylinositol 5-phosphate (PI(5)P).[2][3][4] These lipids are critical signaling molecules that govern the homeostasis and trafficking of endosomes and lysosomes.[2][3]

PIKfyve-IN-2 is a potent small-molecule inhibitor of the PIKfyve kinase. By blocking the enzymatic activity of PIKfyve, it disrupts the delicate balance of phosphoinositide signaling, leading to significant alterations in endomembrane dynamics. This inhibitory action makes PIKfyve-IN-2 and related compounds valuable research tools and potential therapeutic agents for a range of diseases, including cancers, infectious diseases, neurodegenerative disorders, and autoimmune conditions.[2][5][6][7] The compound YM201636 is a well-characterized PIKfyve inhibitor that is often referenced in the literature and shares the core mechanism of PIKfyve-IN-2.[8][9]

Mechanism of Action

The primary function of **PIKfyve-IN-2** is the direct inhibition of the PIKfyve enzyme's kinase activity.[1] This action blocks the conversion of PI(3)P to PI(3,5)P₂, a critical step in the

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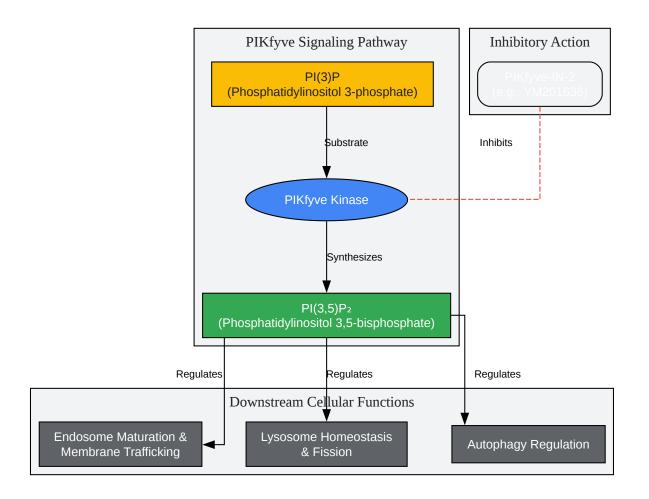


maturation of endosomes and the regulation of lysosomal function.[2][4][8]

Cellular Consequences of PIKfyve Inhibition:

- Disruption of Endolysosomal Trafficking: Inhibition of PIKfyve leads to the accumulation of enlarged late endosomes and vacuoles within the cytoplasm.[1][8] This is due to defects in membrane fission and sorting processes that are dependent on PI(3,5)P₂.[6]
- Impaired Lysosomal Function: The normal function of lysosomes in sorting and degrading cellular waste is disrupted.[1] This can affect ion homeostasis within the lysosome and impair lysosome reformation.[3][6]
- Modulation of Autophagy: The accumulation of vesicular structures can trigger autophagy, a
 cellular recycling process.[1] However, excessive or dysregulated autophagy can lead to cell
 death, an effect that is being explored for anti-cancer therapies.[1][10]
- Blockade of Viral Entry and Egress: Many viruses, including SARS-CoV-2 and Ebola, exploit
 the host's endosomal pathways for entry and replication.[1][2] By disrupting these pathways,
 PIKfyve inhibitors can potently block viral infection in vitro.[2][11] YM201636 has also been
 shown to block retroviral budding.[8][12]
- Regulation of Transcription: PIKfyve inhibition can influence gene expression. For example, it can induce the nuclear translocation of Transcription factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis.[6]

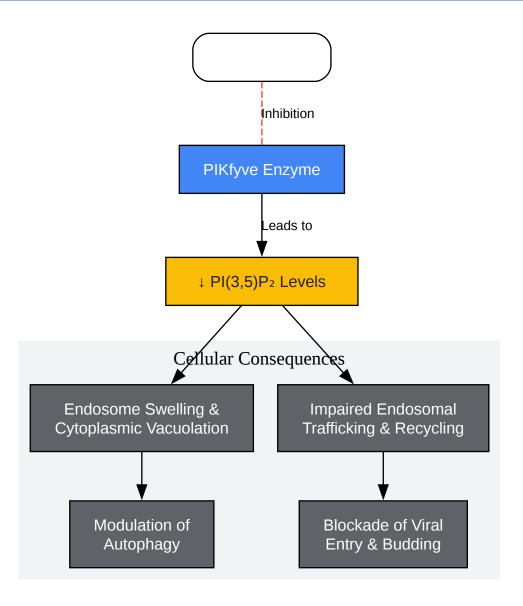




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Caption: PIKfyve-IN-2 inhibits the PIKfyve kinase, blocking PI(3,5)P2 synthesis.





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Caption: Cellular consequences resulting from the inhibition of PIKfyve by PIKfyve-IN-2.

Quantitative Data: Inhibitor Potency and Selectivity

The potency of PIKfyve inhibitors is typically determined by their half-maximal inhibitory concentration (IC₅₀). YM201636 serves as a key reference compound for **PIKfyve-IN-2**'s activity profile.



Compound	Target	IC50	Cell-Based Assay	Notes
YM201636	PIKfyve	33 nM	Inhibits 2- deoxyglucose uptake (IC50 = 54 nM)	Potent and selective for PIKfyve.[8][13]
YM201636	p110α (Class IA PI3K)	~3 μM	-	~100-fold less potent against p110α than PIKfyve.[8][13]
YM201636	Type Iα PtdInsP Kinase	>2 μM	-	Demonstrates selectivity over other lipid kinases.[8][13]
YM201636	Fab1 (Yeast orthologue)	>5 μM	-	Insensitive, allowing for rescue experiments.[8] [13]
Apilimod	PIKfyve	-	Potent antiproliferative effects in B-cell non-Hodgkin lymphoma cell lines.	A clinically tested PIKfyve inhibitor.

Experimental Protocols

Characterization of **PIKfyve-IN-2** and its effects involves a combination of in vitro and cell-based assays.

1. In Vitro Kinase Assay (for IC₅₀ Determination)



- Objective: To measure the direct inhibitory effect of the compound on purified PIKfyve enzyme activity.
- · Methodology:
 - Purified recombinant PIKfyve enzyme is incubated with its substrate, PI(3)P, in a kinase reaction buffer.
 - The reaction includes [y-32P]ATP to radiolabel the product, PI(3,5)P2.
 - A dose-response curve is generated by adding varying concentrations of PIKfyve-IN-2 to the reaction.
 - The reaction is stopped, and lipids are extracted.
 - The radiolabeled PI(3,5)P₂ product is separated from other lipids using thin-layer chromatography (TLC).
 - The amount of radioactivity incorporated into PI(3,5)P₂ is quantified using autoradiography or a phosphorimager.
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- 2. Cellular Vacuolation Assay
- Objective: To observe the characteristic phenotypic effect of PIKfyve inhibition in living cells.
- Methodology:
 - Culture a suitable cell line (e.g., HeLa, 3T3-L1 adipocytes) on glass coverslips or in imaging plates.
 - Treat the cells with various concentrations of PIKfyve-IN-2 (or a vehicle control, like DMSO) for a defined period (e.g., 1-4 hours).
 - Fix the cells using a suitable fixative like 4% paraformaldehyde.



- Cells can be stained with markers for endosomes (e.g., anti-EEA1) or lysosomes (e.g., anti-LAMP1) and a nuclear counterstain (e.g., DAPI).
- Visualize the cells using phase-contrast or fluorescence microscopy.
- Quantify the formation of enlarged cytoplasmic vacuoles as a measure of PIKfyve inhibition.
- 3. Viral Entry/Replication Assay
- Objective: To determine the antiviral efficacy of PIKfyve-IN-2.
- Methodology (Example with SARS-CoV-2):
 - Seed susceptible cells (e.g., VeroE6 or A549-hACE2) in multi-well plates.
 - Pre-treat the cells with a range of PIKfyve-IN-2 concentrations for a short period (e.g., 2 hours).[11]
 - Infect the cells with a reporter virus (e.g., SARS-CoV-2 expressing Green Fluorescent Protein - GFP) at a known multiplicity of infection (MOI).[11]
 - After a suitable incubation period (e.g., 24-48 hours), stain the cell nuclei.
 - Use an automated cell imager to count the total number of cells (nuclei) and the number of infected cells (GFP-positive).[11][14]
 - Calculate the percentage of infected cells for each inhibitor concentration to determine the dose-dependent inhibition of viral replication.[11]
- 4. Western Blot for Downstream Signaling
- Objective: To assess the impact of PIKfyve inhibition on related signaling pathways, such as the PI3K/Akt pathway.
- Methodology:
 - Culture cells and serum-starve them to establish a baseline.



- Pre-treat cells with PIKfyve-IN-2 or vehicle.
- Stimulate the cells with a growth factor (e.g., insulin) to activate signaling cascades.
- Lyse the cells and quantify total protein concentration.
- Separate proteins by size using SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt Ser473) and total protein controls (e.g., total Akt).
- Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize protein bands.
- Quantify band intensity to determine the effect of the inhibitor on protein phosphorylation.

Therapeutic Relevance and Research Applications

The unique mechanism of **PIKfyve-IN-2** positions it as a compound of interest in several therapeutic areas:

- Oncology: PIKfyve is implicated in various cancers, including B-cell non-Hodgkin lymphoma and pancreatic cancer.[2][10] Its inhibition can induce apoptosis and cell cycle arrest, making it a target for anti-cancer drug development.[10]
- Infectious Diseases: The critical role of the endolysosomal system in the lifecycle of many pathogens makes PIKfyve a broad-spectrum host-targeted antiviral target.[1] Inhibitors have shown potent in vitro activity against SARS-CoV-2, Ebola, and Marburg viruses.[2][6]
- Neurodegenerative Diseases: Paradoxically, while genetic defects in the PIKfyve complex are linked to neurodegeneration, pharmacological inhibition of PIKfyve has shown promise in models of amyotrophic lateral sclerosis (ALS) and in reducing tau aggregate formation.[2][3]
 [6] This suggests that a partial or transient reduction in PIKfyve activity may be beneficial.[6]
- Immunology and Inflammation: The PIKfyve inhibitor apilimod was initially developed to block
 the production of pro-inflammatory cytokines IL-12 and IL-23, indicating a role for PIKfyve in
 immune signaling.[2] This has led to its investigation in autoimmune disorders like Crohn's
 disease and rheumatoid arthritis.[2]



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